4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and carboxamide groups. The presence of these functional groups imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the methoxyphenyl and carboxamide groups.
4-methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the quinoline core.
2-oxo-1-phenyl-1,2-dihydroquinoline: Similar structure but without the hydroxy and carboxamide groups.
Uniqueness
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-17-13-11-15(12-14-17)24-22(27)20-21(26)18-9-5-6-10-19(18)25(23(20)28)16-7-3-2-4-8-16/h2-14,26H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOUTJRVIRQEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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